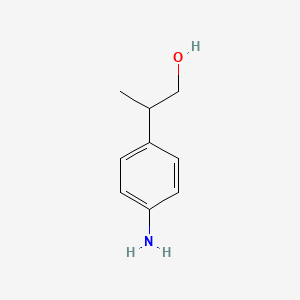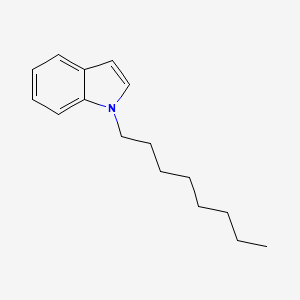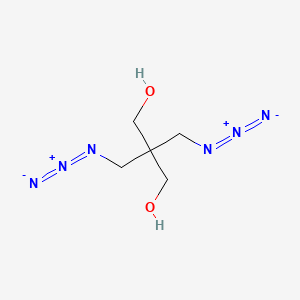![molecular formula C15H18N2O4 B8676021 methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly notable for its use in synthetic organic chemistry as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an indole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its versatile reactivity and functional group compatibility.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular structure is required.
Mechanism of Action
The mechanism of action of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate involves its role as a precursor in synthetic pathways. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways depending on the final structure of the synthesized compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-1H-indole-2-carboxylate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate: This compound features a spirocyclic structure, offering different steric and electronic properties compared to the indole derivative.
Uniqueness
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is unique due to its combination of the indole core and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)16-10-6-5-9-7-12(13(18)20-4)17-11(9)8-10/h5-8,17H,1-4H3,(H,16,19) |
InChI Key |
SCXCXRMVAPDJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile](/img/structure/B8675985.png)
![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)



![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)

